2-Propylhexanoic Acid-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

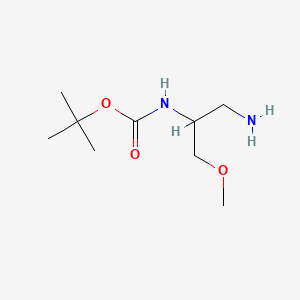

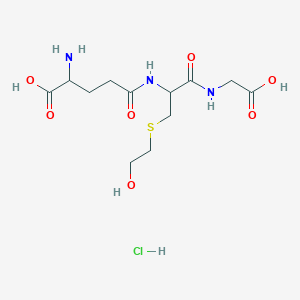

2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid, which is an impurity found in valproic acid . It has a molecular formula of C9H11D7O2 and a molecular weight of 165.28 .

Molecular Structure Analysis

The IUPAC name for 2-Propylhexanoic Acid-d7 is 2-(1,1,2,2,3,3,3-Heptadeuteriopropyl)Hexanoic Acid . The InChI isInChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 . Physical And Chemical Properties Analysis

2-Propylhexanoic Acid has a molecular weight of 158.24 g/mol. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has 6 rotatable bond counts. Its exact mass is 158.130679813 g/mol and its monoisotopic mass is 158.130679813 g/mol .Applications De Recherche Scientifique

Drug Development

“2-Propylhexanoic Acid-d7” is a labelled analogue of 2-Propylhexanoic Acid, which is an impurity found in valproic acid . This makes it useful in the field of drug development, particularly in the study and development of drugs related to valproic acid.

Organic Synthesis

This compound can be used in organic synthesis. The presence of deuterium atoms makes it a valuable tool in reactions where the isotopic effect of deuterium can influence the outcome of the reaction or the mechanism can be studied.

Material Science

In material science, “2-Propylhexanoic Acid-d7” can be used in the development of new materials. The deuterium atoms can alter the properties of the material, making it possible to create materials with unique characteristics.

Metabolic Research

Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . “2-Propylhexanoic Acid-d7” can be used in metabolic research to trace the metabolic pathways of 2-Propylhexanoic Acid.

Environmental Studies

In environmental studies, “2-Propylhexanoic Acid-d7” can be used as a tracer to study the environmental fate and transport of 2-Propylhexanoic Acid .

Chemical Reference

Small molecule compounds labeled with stable isotopes can be used as chemical reference for chemical identification, qualitative, quantitative, detection, etc . “2-Propylhexanoic Acid-d7” can serve as a reference compound in various types of analytical chemistry applications.

NMR Solvents

Various types of NMR solvents can be used to study the structure, reaction mechanism and reaction kinetics of compounds . “2-Propylhexanoic Acid-d7” can be used in NMR studies due to its deuterium atoms.

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . “2-Propylhexanoic Acid-d7” could potentially be used in these applications due to its unique isotopic signature.

Mécanisme D'action

Target of Action

2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid

Biochemical Pathways

It’s known that stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Therefore, it can be inferred that 2-Propylhexanoic Acid-d7 might be involved in various metabolic pathways.

Pharmacokinetics

It’s known that the compound is used for pharmaceutical testing , suggesting that it has been studied for its pharmacokinetic properties.

Result of Action

For instance, 2-Propylhexanoic Acid has been found to have toxic effects when administered intraperitoneally .

Action Environment

It’s known that the compound is used in various research fields, including metabolic research and environmental studies , suggesting that its action may be influenced by various environmental factors.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-Propylhexanoic Acid-d7 can be achieved through the deuteration of 2-Propylhexanoic Acid. The starting material, 2-Propylhexanoic Acid, can be synthesized through the oxidation of 2-Propyl-1-heptanol. The oxidation reaction can be carried out using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 2-Propylhexanoic Acid can then be deuterated using deuterium gas or deuterated solvents such as deuterated water or deuterated methanol.", "Starting Materials": ["2-Propyl-1-heptanol", "Oxidizing agent (potassium permanganate or chromium trioxide)", "Deuterium gas or deuterated solvents (deuterated water or deuterated methanol)"], "Reaction": ["Oxidation of 2-Propyl-1-heptanol using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 2-Propylhexanoic Acid", "Deuteration of 2-Propylhexanoic Acid using deuterium gas or deuterated solvents such as deuterated water or deuterated methanol to yield 2-Propylhexanoic Acid-d7"] } | |

Numéro CAS |

1246818-01-8 |

Formule moléculaire |

C9H18O2 |

Poids moléculaire |

165.284 |

Nom IUPAC |

2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |

Clé InChI |

HWXRWNDOEKHFTL-WRYJHXPGSA-N |

SMILES |

CCCCC(CCC)C(=O)O |

Synonymes |

4-Octanecarboxylic Acid-d7; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)

![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)